N-Ethyl-N-methyl-D-alanine
Description
Significance of Non-Canonical Amino Acids in Biomedical Research
The 20 standard proteinogenic amino acids form the fundamental basis of protein structure and function. However, nature and science have revealed a vast world of non-canonical amino acids (ncAAs) that are not encoded in the universal genetic code. rsc.org The introduction of ncAAs into peptides and proteins is a powerful strategy in biomedical research, offering a route to create molecules with novel or enhanced properties. rsc.orgnih.gov These modifications can lead to improved stability, tailored biological activity, and unique structural characteristics. nih.gov
The applications of ncAAs are extensive and include:
Developing therapeutic agents: Many ncAAs confer resistance to proteolytic degradation, making them valuable as potential protease inhibitors and for enhancing the stability of peptide-based drugs. nih.govmdpi.com
Probing protein function: The precise, atomic-level changes made possible by ncAA incorporation allow researchers to investigate enzyme kinetics, molecular interactions, and protein folding in detail. nih.govmdpi.com
Creating novel biomaterials: The unique properties of ncAAs are being harnessed to design new materials, such as self-assembling peptide hydrogels for tissue engineering and drug delivery. rsc.org
The ability to expand the genetic repertoire allows for what is sometimes termed "protein medicinal chemistry," where targeted modifications can produce more "druglike" proteins with significantly enhanced therapeutic potential. nih.gov
Rationale for N-Alkyl Substitution in Amino Acid and Peptide Design
N-alkylation, the substitution of one or both hydrogen atoms on the backbone amide nitrogen of an amino acid, is a key strategy in peptidomimetic design. nih.gov This modification, particularly N-methylation, has been widely adopted to address the inherent weaknesses of natural peptides as therapeutic candidates, such as poor metabolic stability and low membrane permeability. monash.edutandfonline.com
The primary reasons for incorporating N-alkyl amino acids into peptides include:
Increased Proteolytic Stability: The N-alkyl group provides steric hindrance, shielding the adjacent peptide bond from cleavage by proteases. nih.govtandfonline.com This significantly prolongs the half-life of the peptide in biological systems.
Enhanced Membrane Permeability: By replacing an N-H bond, N-alkylation reduces the hydrogen bond donor capacity of the peptide backbone. tandfonline.com This decreases the desolvation energy penalty required for the peptide to cross lipid membranes, often leading to improved bioavailability. monash.edu
Conformational Control: N-alkylation introduces steric constraints that influence the local backbone conformation. researchgate.net It can hinder rotamer interconversion and increases the population of the cis-conformation of the amide bond, which is typically a minor conformer in non-proline residues. tandfonline.comacs.org This conformational rigidity can be used to lock a peptide into its bioactive shape, potentially increasing its potency and selectivity for a specific biological target. acs.org
While N-methylation is the most studied modification, the use of larger alkyl groups, such as the ethyl group in N-Ethyl-N-methyl-D-alanine, is also an area of interest, though a smaller body of research exists. monash.edu These bulkier groups can further enhance the desired properties, but their incorporation can also be more challenging synthetically and may have more pronounced effects on peptide structure and function. nih.gov
Overview of the Research Landscape Surrounding this compound
Direct research focusing specifically on this compound is limited in publicly accessible scientific literature. The compound is primarily listed in chemical supplier catalogs and compound databases. chembk.combldpharm.com However, its structure as an N,N-dialkylated D-amino acid places it firmly within the class of compounds used for the peptidomimetic strategies described above.
The "D" configuration of the alanine (B10760859) residue is significant. The use of D-amino acids is a well-established method to increase resistance to degradation by proteases, which are stereospecific for L-amino acids. nih.govresearchgate.net The combination of a D-amino acid with N,N-dialkylation represents a dual strategy to maximize peptide stability.
The linkage of N,N-dialkylamino acids into a peptide chain is known to be synthetically challenging, often resulting in lower yields compared to the coupling of standard amino acids. google.com The synthesis of this compound itself would likely involve multi-step procedures, for instance, starting from ethyl-L-lactate and employing reactions with an amine like N-benzyl-N-methyl amine, followed by deprotection steps, a pathway analogous to the synthesis of N-methyl-D-alanine. monash.edu
Given the properties of related compounds, this compound would be expected to serve as a building block to create highly stable and conformationally constrained peptides. Its incorporation would likely be explored in contexts where maximizing proteolytic resistance and modulating membrane permeability are critical design goals.
Physicochemical Properties of N-Ethyl-N-methyl-alanine (General)
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | chembk.comnih.gov |
| Molecular Weight | 131.17 g/mol | nih.govnih.gov |
| XLogP3 | -1.7 | nih.govnih.gov |
| Hydrogen Bond Donor Count | 1 | nih.govnih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.govnih.gov |
| Rotatable Bond Count | 3 | nih.govnih.gov |
Note: Data is for the general structure and may not be specific to the D-isomer.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[ethyl(methyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-7(3)5(2)6(8)9/h5H,4H2,1-3H3,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAGOLZNWJDWBA-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)[C@H](C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650978 | |
| Record name | N-Ethyl-N-methyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038919-38-8 | |
| Record name | N-Ethyl-N-methyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Ethyl N Methyl D Alanine and Its Derivatives
Stereoselective Synthesis Strategies for N-Alkyl-D-Alanine Scaffolds
The creation of N-alkyl-D-alanine scaffolds with precise stereochemical control is a significant focus in synthetic organic chemistry. These structures are integral to many biologically active molecules. Various methods have been developed to achieve high enantioselectivity in the synthesis of these compounds.
Chiral Auxiliary-Mediated Alkylation Approaches
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of N-alkyl-D-alanine.
One prominent example involves the use of oxazolidinone auxiliaries. These were popularized by David A. Evans and are effective in directing stereoselective transformations like alkylation reactions. wikipedia.org The substituents on the oxazolidinone ring at the 4 and 5 positions create steric hindrance, which guides the direction of substitution. After the desired alkylation, the auxiliary can be removed, typically through hydrolysis. wikipedia.org
Another class of chiral auxiliaries is derived from amino acids and their esters. thieme-connect.com For instance, Fuji and coworkers have demonstrated the use of axially chiral 1,1'-Binaphthyl-2,2'-diol (BINOL) as a chiral auxiliary for the alkylation of chiral glycine (B1666218) derivatives. This method yields a variety of enantiomerically pure unnatural R-amino acids with diastereomeric excesses ranging from 69% to 86%, depending on the electrophile used. wikipedia.org
The tert-butanesulfinamide auxiliary has also proven effective. This method involves the diastereoselective alkylation of amino ester enolates where the chiral information is on the enolate side of the amino ester substrate. acs.org This approach allows for the synthesis of unnatural mono- and α,α-disubstituted amino acid derivatives in good yields and with high diastereoselectivity. acs.org Computational studies suggest that a chelated transition state directs the electrophile to the convex face of a transient bicyclic intermediate. acs.org
Table 1: Examples of Chiral Auxiliary-Mediated Alkylation
| Chiral Auxiliary | Key Features | Typical Diastereomeric Excess (d.e.) | Reference |
|---|---|---|---|
| Oxazolidinones | Steric hindrance from substituents at C4 and C5 directs alkylation. | High | wikipedia.org |
| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Axially chiral auxiliary used with glycine derivatives. | 69-86% | wikipedia.org |
| tert-Butanesulfinamide | Chiral information is on the enolate side of the amino ester. | >6:1 (ratio) | acs.org |
Asymmetric Catalysis in N-Alkylation Reactions
Asymmetric catalysis offers an efficient alternative to chiral auxiliaries for the enantioselective synthesis of N-alkyl-D-alanine. This approach utilizes a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically pure product.
Phase-transfer catalysis (PTC) is a notable method in this area. acs.org Chiral transition metal complexes, such as those involving copper(II) and nickel(II) salen complexes, have been shown to catalyze the asymmetric alkylation of amino acid enolates under phase-transfer conditions. researchgate.netnih.gov For example, a Cu(II) salen complex has been used to catalyze the asymmetric benzylation of alanine (B10760859) enolate, yielding α-methyl phenylalanine with high enantiomeric excess. nih.gov The effectiveness of these catalysts can be influenced by the structure of the substrate and the metal center. nih.govbohrium.com The introduction of specific substituents, such as chlorine atoms on the phenyl ring of the substrate, can increase both the chemical yield and the enantiomeric excess. nih.govbohrium.com
Another approach involves the use of chiral aldehyde catalysis. frontiersin.org Catalysts derived from chiral BINOL aldehyde have demonstrated good catalytic activation and stereoselective control in the asymmetric reactions of N-unprotected amino acid esters. frontiersin.org The success of this method relies on the face control of enolate intermediates. frontiersin.org
Enantioselective Formation of Alpha-Substituted Amino Acids
The direct enantioselective formation of alpha-substituted amino acids is a fundamental challenge in synthetic chemistry. acs.org Several catalytic strategies have been developed to address this.
One method involves a tandem relay catalysis protocol using both palladium and isothiourea catalysts. acs.org This process has been applied to the enantioselective synthesis of α-amino acid derivatives from N,N-disubstituted glycine aryl esters and allylic phosphates. acs.org The reaction proceeds through a Pd-catalyzed allylic ammonium (B1175870) salt formation followed by an isothiourea-catalyzed enantioselective researchgate.netrsc.org-rearrangement to yield the final products with high stereoselectivity. acs.org
Visible light-promoted photoredox catalysis provides another avenue for the stereoselective C-radical addition to chiral glyoxylate-derived N-sulfinyl imines. rsc.org This method allows for the use of common carboxylic acids as radical precursors without the need for prior derivatization. rsc.org
Protecting Group Chemistry in N-Ethyl-N-methyl-D-alanine Synthesis
Protecting groups are essential in the synthesis of complex molecules like this compound to prevent unwanted side reactions. The choice of protecting group is critical and depends on the specific reaction conditions.
Fluorenylmethoxycarbonyl (Fmoc) Protection Strategies
The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group commonly used for amines. total-synthesis.com It was introduced by Carpino in 1972 and is particularly useful in peptide synthesis. total-synthesis.com
Protection: The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions or anhydrous conditions. total-synthesis.com More commonly, Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-succinimide) is used due to its increased stability. total-synthesis.com
N-Alkylation of Fmoc-Protected Amino Acids: A two-step procedure has been developed for the synthesis of Fmoc-protected N-alkyl amino acids. acs.org The first step is an acid-catalyzed condensation of an Fmoc-protected amino acid with an aldehyde to form an oxazolidinone. acs.orgresearchgate.net This intermediate is then reduced with triethylsilane and trifluoroacetic acid to the N-alkylated derivative. acs.org This method is applicable to a variety of amino acids and aldehydes with minimal racemization. acs.org
Deprotection: The Fmoc group is stable towards acids and can be removed with a base, such as a secondary amine like piperidine (B6355638) in DMF. total-synthesis.com This orthogonality to acid-labile protecting groups like Boc makes it a valuable tool in multi-step synthesis. total-synthesis.com
tert-Butoxycarbonyl (Boc) Protection in Synthesis Protocols
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group widely used in organic synthesis for the protection of amines. wikipedia.org
Protection: The Boc group is generally introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org This can be done under aqueous or anhydrous conditions. organic-chemistry.org The Boc group is stable to most nucleophiles and bases, allowing for orthogonal protection strategies with base-labile groups like Fmoc. organic-chemistry.org
N-Alkylation of Boc-Protected Amino Acids: The N-alkylation of Boc-protected primary amines can be performed to introduce two different alkyl substituents stepwise. rsc.org The Benoiton method, using sodium hydride and methyl iodide, is a common procedure for N-methylation of Boc-protected amino acids. acs.org An improved method employing potassium hydride and 18-crown-6 (B118740) with alkyl iodides allows for the synthesis of a wider variety of Boc N-alkyl amino acids. acs.org
Deprotection: The Boc group is cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) or HCl in methanol. wikipedia.orgchemistrysteps.com The mechanism involves the formation of a stable tert-butyl cation. chemistrysteps.com
Table 2: Comparison of Fmoc and Boc Protecting Groups
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Key Characteristics |
|---|---|---|---|---|
| Fmoc | Fluorenylmethoxycarbonyl | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Base-labile, acid-stable. |
| Boc | tert-Butoxycarbonyl | Boc₂O | Acid (e.g., TFA, HCl) | Acid-labile, base-stable. |
Biocatalytic Synthesis Routes for N-Alkyl Amino Acids
Biocatalytic methods for producing N-alkyl amino acids are gaining traction as environmentally friendly alternatives to traditional chemical syntheses, which often rely on hazardous reagents. manchester.ac.uknih.gov These enzymatic approaches offer high stereoselectivity and yield under milder reaction conditions. manchester.ac.uknih.gov
The enzymatic synthesis of N-methylated amino acids represents a significant advancement in the production of these valuable compounds. nih.gov A notable method involves a one-step conversion of sugars and methylamine (B109427) directly into N-methyl-L-alanine, demonstrating the potential for fermentative processes to produce N-methylated amino acids. nih.gov This has been achieved using a whole-cell biocatalyst derived from a pyruvate-overproducing Corynebacterium glutamicum strain. nih.gov This strain was engineered to express the N-methyl-L-amino acid dehydrogenase gene from Pseudomonas putida. nih.gov
Another key enzyme, N-methyl-L-amino acid dehydrogenase from Pseudomonas putida ATCC12633, has proven crucial in the synthesis of optically pure N-methyl-L-amino acids from α-keto acids. acs.org Furthermore, the imine reductase DpkA from Pseudomonas putida, which natively catalyzes the reduction of piperideine-2-carboxylate, also exhibits side activity in the reductive methylamination of 2-oxo acids. frontiersin.org By expressing the dpkA gene in recombinant Corynebacterium glutamicum strains that overproduce the necessary 2-oxo acid precursors, fermentative production of N-methylalanine has been successfully demonstrated when monomethylamine is supplied to the culture medium. frontiersin.org
Lipase-catalyzed dynamic kinetic resolution of PEGylated N-alkyl amino esters has also emerged as a practical route to enantiomerically enriched N-alkyl amino acids. acs.org This method has achieved high yields (up to 98%) and excellent enantiomeric excess (up to 99%) for a variety of N-alkyl unnatural amino acids. acs.org
| Enzyme/System | Organism Source | Substrate(s) | Product | Key Findings |
| Whole-cell biocatalyst | Corynebacterium glutamicum (engineered with gene from Pseudomonas putida) | Sugars, Methylamine | N-methyl-L-alanine | Achieved a titer of 31.7 g/L with a yield of 0.71 g per g of glucose in fed-batch cultivation. nih.gov |
| N-methyl-L-amino acid dehydrogenase | Pseudomonas putida ATCC12633 | α-keto acids | Optically pure N-methyl-L-amino acids | Crucial enzyme for the synthesis of optically pure products. acs.org |
| Imine reductase (DpkA) | Pseudomonas putida | 2-oxo acids, Monomethylamine | N-methylalanine | Enables fermentative production in engineered C. glutamicum. frontiersin.org |
| Lipase L111 | Commercially available | PEGylated N-alkyl amino esters | Enantiomerically enriched N-alkyl amino acids | Yields up to 98% and enantiomeric excess up to 99%. acs.org |
| Ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) | - | Fumarate, Arylamines | (S)-N-arylated aspartic acids | High conversions and enantiomeric excess (>99%). acs.org |
Metabolic engineering of microorganisms offers a powerful platform for the production of substituted amino acids by creating customized cellular factories. nih.govresearchgate.netfrontiersin.org This approach involves the rational design and modification of microbial metabolic pathways to channel carbon flux from central metabolism towards the synthesis of desired amino acid derivatives. mdpi.comasm.org
A key strategy involves the heterologous expression of genes encoding enzymes with desired catalytic activities in a host organism, often Escherichia coli or Corynebacterium glutamicum, which are well-established industrial microorganisms for amino acid production. frontiersin.orgmdpi.com For instance, the fermentative production of N-alkylated glycine derivatives has been achieved in recombinant C. glutamicum by utilizing a mutant of the imine reductase DpkA from Pseudomonas putida. frontiersin.org
Furthermore, modular metabolic engineering, which decouples pathways for chemical production from those for cell growth, has been successfully applied to enhance the biosynthesis of aromatic amino acid derivatives. asm.org By co-utilizing different carbon sources like glucose and xylose, metabolic pathways can be divided into distinct production and energy modules, leading to increased product titers. asm.org For example, this strategy has been used to improve the production of p-aminobenzoic acid (pABA) and 4-amino-phenylalanine in E. coli. asm.org
The biosynthesis of N-functionalized compounds often involves the integration of N-functionalizing enzymes into the host's metabolism and engineering the pathways for precursor supply. researchgate.net Enzymes such as imine reductases, ketimine reductases, opine dehydrogenases, and N-methyltransferases are central to these engineered pathways. nih.govacs.org
| Engineered Microorganism | Target Product | Engineering Strategy | Precursors/Substrates |
| Corynebacterium glutamicum | N-methyl-L-alanine | Heterologous expression of N-methyl-L-amino acid dehydrogenase from P. putida in a pyruvate (B1213749) overproducing strain. nih.gov | Sugars, Methylamine |
| Corynebacterium glutamicum | N-alkylated glycine derivatives | Expression of a mutant imine reductase (DpkA) from P. putida in a glyoxylate (B1226380) overproducing strain. frontiersin.org | Sugars, Monomethylamine |
| Escherichia coli | p-aminobenzoic acid (pABA) | Modular metabolic engineering with glucose/xylose co-utilization to separate production and energy modules. asm.org | Glucose, Xylose |
| Escherichia coli | (S)-reticuline | Overproduction of L-tyrosine through three genetic engineering steps. nih.gov | - |
| Saccharomyces cerevisiae | Artemisinic acid | Overexpression of a truncated 3-hydroxy-3-methylglutaryl-CoA reductase and downregulation of squalene (B77637) synthase. nih.gov | Farnesyl pyrophosphate (FPP) |
Polycondensation and Polymerization Techniques Utilizing N-Alkyl Amino Acid Monomers
The synthesis of polypeptides from N-alkyl amino acid monomers is a challenging yet crucial area of polymer chemistry, leading to materials with unique properties such as enhanced enzymatic stability and tunable structures. acs.orgacs.org
Ring-opening polymerization (ROP) of N-alkyl-N-carboxyanhydrides (NCAs) is a primary method for synthesizing N-substituted polypeptides. acs.orgrsc.org However, the N-alkylation introduces steric hindrance, which can affect the reactivity of the NCA monomers. rsc.org The synthesis of well-defined N-alkyl poly(L-alanine)s with controlled molecular weights and narrow distributions has been achieved through primary amine-initiated and acetic acid-catalyzed ROP of N-alkyl-(L)-alanine N-carboxyanhydrides in toluene. acs.orgacs.org This method is effective in a solvent with low polarity and low proton-accepting ability. acs.org
The reactivity of N-alkylated-N-carboxyanhydride (NNCA) monomers in ROP is influenced by both steric and electronic effects of the N-alkyl group. rsc.org Studies have shown that while varying the alkyl group does not significantly impact the formation of NNCAs, electron-donating groups can enhance the kinetic rates of ROP initiated by allylamine. rsc.org This is due to a significant inductive effect that can counteract the negative influence of bulky groups during the propagation steps. rsc.org
The polymerization of NCAs can proceed through different mechanisms, including the "amine mechanism" and the "activated monomer mechanism," depending on the initiator used. mdpi.com The development of accelerated polymerization strategies has shortened reaction times and suppressed side reactions. chinesechemsoc.org
Achieving controlled polymerization is essential for producing poly(N-alkyl alanines) with specific, well-defined structures. acs.orgacs.org A successful strategy involves the use of acetic acid as a catalyst and benzylamine (B48309) as an initiator for the ROP of N-alkyl-(L)-alanine-NCAs in toluene. acs.org This approach yields a series of N-alkyl poly(L-alanine)s with controlled molecular weights and narrow distributions. acs.org The resulting polymers exhibit an extended helical structure similar to the PPII-helix of poly(L-proline). acs.orgacs.org
The crystallinity of these polymers has been confirmed through differential scanning calorimetry and X-ray diffraction measurements. acs.orgacs.org Furthermore, these N-alkyl-(L)-alanine-NCAs can be copolymerized with other monomers, allowing for the creation of structurally diverse copolymers. acs.orgacs.org
The use of amidine-based zwitterionic ring-opening polymerization (ZROP) of N-alkyl N-carboxyanhydrides has also been explored. osti.gov Kinetic studies of this method show that the reaction is first-order with respect to both the monomer and the DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) concentration, with the rate of initiation being comparable to the rate of propagation. osti.gov This controlled polymerization technique enables the synthesis of cyclic polypeptoids with good molecular weight control and narrow molecular weight distributions. osti.gov
| Polymerization Method | Monomer | Initiator/Catalyst | Solvent | Key Features of Polymer |
| Primary amine-initiated, acetic acid-catalyzed ROP | N-alkyl-(L)-alanine N-carboxyanhydrides | Benzylamine/Acetic Acid | Toluene | Controlled molecular weight, narrow distribution, extended helical structure. acs.org |
| Amine-initiated ROP | N-alkylated-N-carboxyanhydrides (NNCAs) | Allylamine | - | Kinetic rates enhanced by electron-donating N-alkyl groups. rsc.org |
| Amidine-mediated Zwitterionic ROP | N-alkyl N-carboxyanhydrides | DBU | THF | Controlled polymerization, cyclic polypeptoids, narrow molecular weight distribution. osti.gov |
| Heterogenous ROP | N-allyl-alanine N-carboxyanhydride | Benzylamine/Acetic Acid | n-hexane | Living polymerization characteristics, stable helix structure. researchgate.net |
| Transition metal-catalyzed ROP | N-alkylated aromatic six-membered ring N-carboxyanhydrides (6-NCA-R) | Transition metal Schiff base complexes/base | - | High molecular weight ortho-aromatic polyamides. chemrxiv.org |
Molecular Structure, Conformational Analysis, and Theoretical Studies
Impact of N-Alkylation on Amino Acid Conformation in Isolated Systems
To understand the complex conformational landscape of di-N-alkylated amino acids like N-Ethyl-N-methyl-D-alanine, it is instructive to first examine simpler, mono-alkylated analogues in isolated, gas-phase environments. These studies provide fundamental insights into the intramolecular forces at play, free from intermolecular interactions present in condensed phases.
The non-proteinogenic amino acid N-methyl-L-alanine (NMA) serves as an excellent model for understanding the effects of N-alkylation. Using laser ablation techniques coupled with high-resolution microwave spectroscopy, researchers have brought NMA into the gas phase to study its conformational preferences. rsc.orgnih.gov This experimental approach allows for the unambiguous identification of different conformers based on their rotational constants and ¹⁴N nuclear quadrupole coupling constants, which are then compared with values predicted by ab initio calculations. rsc.orgresearchgate.net
In the supersonic jet environment, four distinct conformers of NMA have been identified. rsc.orgresearchgate.net These conformers are differentiated by the types of intramolecular hydrogen bonds that stabilize their structures. The precise characterization of these gas-phase structures provides a foundational understanding of how N-alkylation begins to influence the intrinsic structural preferences of an amino acid backbone. nih.gov
The conformational landscape of NMA is largely dictated by a balance between the formation of stabilizing intramolecular hydrogen bonds and the destabilizing effects of steric hindrance. rsc.orgnih.gov Three primary types of hydrogen bond interactions have been identified in the observed conformers of NMA. nih.govresearchgate.net
Type I: An interaction between the lone pair of the amino group and the carbonyl oxygen (NH···O=C). researchgate.net
Type II: A hydrogen bond between the hydroxyl hydrogen and the nitrogen atom (OH···N). researchgate.net
Type III: An interaction between the N-H hydrogen and the hydroxyl oxygen (N–H···O–H). researchgate.net
The presence of a methyl group on the nitrogen atom introduces significant steric hindrance, which influences the relative stability of these conformers. rsc.org For instance, the observation of a Type III conformer is noteworthy because it highlights the role of the methyl groups in creating a crowded environment. This steric clash prevents the relaxation of the Type III conformer into the more stable Type I conformer, leading to a unique conformational distribution that is not observed in unsubstituted alanine (B10760859). rsc.orgnih.gov This interplay demonstrates that even a single methyl group can profoundly reshape the potential energy surface of an amino acid. In this compound, the addition of a larger ethyl group is expected to amplify these steric effects, further restricting conformational freedom.
| Conformer Type | Stabilizing Intramolecular Interaction | Key Structural Feature |
| Type I | NH···O=C | Amine group hydrogen bonds with carbonyl oxygen. |
| Type II | OH···N | Carboxylic acid proton hydrogen bonds with the nitrogen atom. |
| Type III | N–H···O–H | Amine proton hydrogen bonds with the hydroxyl oxygen. |
Computational Chemistry and Molecular Modeling of this compound
Computational methods are indispensable for exploring the molecular properties of complex molecules like this compound, for which extensive experimental data may not be available. These theoretical studies provide deep insights into conformational preferences, reaction pathways, and the parameters needed for larger-scale simulations.
Ab initio and Density Functional Theory (DFT) calculations are powerful tools for mapping the conformational landscapes of N-alkylated amino acids. rsc.orgresearchgate.net For a molecule like this compound, these methods can be used to calculate the potential energy surface by systematically rotating key dihedral angles (φ, ψ) to identify low-energy, stable conformations. researchgate.net
Theoretical studies on related N-methylated peptides have shown that N-alkylation tends to reduce the number of accessible backbone conformers compared to their non-methylated counterparts. researchgate.net Calculations for NMA have successfully predicted the rotational and ¹⁴N nuclear quadrupole constants that match experimental values, confirming the identity of observed conformers. rsc.orgnih.gov Similar computational approaches, such as DFT methods at the B3LYP or M06-2X levels of theory with extensive basis sets like 6-311+G(d,p), are applied to predict the stable geometries of complex amino acid derivatives. nih.gov These calculations are crucial for understanding how the combined steric bulk of the ethyl and methyl groups in this compound restricts its conformational space.
Computational chemistry is also pivotal in predicting the stereochemical outcome of synthetic reactions. The synthesis of N-alkylated amino acids can involve steps where new stereocenters are formed, and predicting the diastereoselectivity is essential for designing efficient synthetic routes. nih.govscielo.br
Theoretical studies on the alkylation of chiral β-alanine derivatives provide a relevant example. Using ab initio (HF/3-21G) molecular modeling, it was shown that the diastereoselectivity of the reaction could be explained by analyzing the conformational energy of the lithium dianion intermediate. scielo.br The calculations indicated that the lowest energy conformation of the intermediate presents a more sterically hindered face for the incoming electrophile. scielo.br This steric blocking preferentially directs the alkylation to the opposite, less hindered face, thus determining the major diastereomer formed. scielo.br This same principle applies to the synthesis of this compound, where computational models can be used to predict how existing chirality and steric factors will influence the stereochemical outcome of alkylation or other bond-forming reactions.
To perform large-scale molecular dynamics (MD) simulations of peptides or proteins containing this compound, accurate force field parameters are required. Force fields are empirical potential energy functions that describe the interactions between atoms, and standard force fields like AMBER or OPLS-AA often lack parameters for non-canonical amino acids. nih.govresearchgate.net
The development of these parameters is a multi-step process that relies heavily on quantum mechanical calculations. nih.govfrontiersin.org
Charge Derivation: Partial atomic charges are derived by fitting them to the electrostatic potential (ESP) calculated at a high level of theory, such as HF/6-31G*. The Restrained Electrostatic Potential (RESP) fitting approach is commonly used for this purpose. nih.govnih.gov
Parameter Optimization: Bond, angle, and dihedral parameters are optimized to reproduce geometries and conformational energy profiles from ab initio or DFT calculations. researchgate.netfrontiersin.org For instance, torsional parameters are fitted to reproduce the energy scans of key dihedral angles calculated at a high level of theory, such as LMP2/cc-pVTZ(-f). acs.org
Validation: The new parameters are then validated by comparing the structures and relative energies of model dipeptides (e.g., Ace-X-NMe, where X is the N-alkylated residue) with benchmark quantum mechanics data. nih.govfrontiersin.org
The development of a robust force field for this compound is essential for accurately simulating its behavior within larger biological systems and understanding how its unique structural properties influence peptide conformation and dynamics. nih.gov
Spectroscopic Characterization of N-Alkyl Amino Acid Derivatives
The precise characterization of N-alkyl amino acid derivatives is fundamental to understanding their chemical behavior and properties. Spectroscopic techniques are paramount in this endeavor, providing detailed insights into the molecular architecture, including the connectivity of atoms, the three-dimensional arrangement, and the specific stereochemistry of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including N-alkylated amino acids like this compound. By probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The proton on the α-carbon of the D-alanine backbone would likely appear as a quartet, due to coupling with the three protons of the adjacent methyl group. The N-methyl group would present as a singlet, while the N-ethyl group would give rise to a more complex pattern: a quartet for the methylene (B1212753) (-CH₂) protons coupled to the neighboring methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons.
Complementary to ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound would produce a distinct resonance, confirming the presence of the alanine backbone and the N-alkyl substituents. The chemical shifts of the carbon signals are indicative of their local electronic environment, offering further verification of the molecular structure.
Table 1: Representative ¹H NMR and ¹³C NMR Data for N-Alkylated Amino Acid Structures
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| α-CH | 3.0-3.5 | 60-70 |
| β-CH₃ | 1.3-1.5 | 15-20 |
| N-CH₃ | 2.2-2.8 | 35-45 |
| N-CH₂CH₃ | 2.4-3.0 | 45-55 |
| N-CH₂CH₃ | 1.0-1.3 | 10-15 |
Note: These are generalized chemical shift ranges and can vary depending on the solvent, concentration, and specific molecular conformation.
Mass Spectrometry (MS) Fragmentation Analysis of N-Alkyl Amino Acid Derivatives
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. For this compound, MS is crucial for confirming its identity and probing its structural features.
In a typical mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its exact molecular mass. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule.
The fragmentation pattern observed in the mass spectrum offers valuable structural insights. The bonds within the molecule break in predictable ways upon ionization. For N-alkylated amino acids, characteristic fragmentation pathways include the cleavage of the N-alkyl groups. For instance, the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) from the parent ion would result in fragment ions with specific mass-to-charge ratios. Another common fragmentation is the loss of the carboxyl group as carbon dioxide (CO₂). Analyzing these fragments allows for the reconstruction of the original molecular structure and confirms the presence and identity of the N-alkyl substituents.
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| Fragment | Description |
|---|---|
| [M]⁺ | Molecular ion |
| [M - 15]⁺ | Loss of a methyl group (•CH₃) |
| [M - 29]⁺ | Loss of an ethyl group (•C₂H₅) |
Circular Dichroism (CD) Spectroscopy for Chiral and Conformational Assessment
Circular Dichroism (CD) spectroscopy is a vital tool for investigating the stereochemical and conformational aspects of chiral molecules. Since this compound is derived from the chiral amino acid D-alanine, it is optically active and will interact differently with left- and right-circularly polarized light.
The resulting CD spectrum provides a signature that is highly sensitive to the absolute configuration of the chiral center. The D-configuration of the α-carbon in this compound will produce a characteristic CD signal, which would be a mirror image of the spectrum for its L-enantiomer. This allows for the unambiguous assignment of the stereochemistry.
Furthermore, the conformation of the molecule in solution, including the spatial arrangement of the N-alkyl groups relative to the amino acid backbone, influences the CD spectrum. Changes in the solvent or temperature can lead to conformational changes that are reflected in the CD signal. Therefore, CD spectroscopy is not only used to determine the absolute configuration but also to study the conformational dynamics of N-alkylated amino acids in different environments.
Integration into Peptides and Peptidomimetics: Design and Properties
N-Ethyl-N-methyl-D-alanine as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically assembling peptides. The process involves the stepwise addition of amino acid residues to a growing chain anchored to an insoluble resin support sennchem.comnih.gov. While efficient for standard proteinogenic amino acids, the incorporation of sterically hindered residues like this compound presents significant synthetic challenges cem.com.
The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid to facilitate nucleophilic attack by the free amine of the resin-bound peptide chain. For sterically hindered N-alkylated amino acids, standard coupling reagents are often inefficient, leading to slow reaction rates and low yields researchgate.net. The bulky ethyl and methyl groups on the nitrogen atom of this compound impede the approach of the activated carboxyl group to the terminal amine of the growing peptide chain.
To overcome this, a range of more potent coupling reagents have been developed and optimized. These reagents are designed to create highly reactive intermediates that can overcome the steric barrier. Research has shown that uronium/aminium-based reagents are particularly effective. bachem.com.
| Coupling Reagent Class | Examples | Efficacy with Hindered Residues |
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide) | Generally inefficient for sterically hindered couplings when used alone; often combined with additives researchgate.netamericanpeptidesociety.org. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU | Highly efficient for both solid and solution-phase synthesis; HATU is particularly effective for coupling N-methylated amino acids bachem.com. |
| Phosphonium Salts | PyBOP, PyAOP | Successfully used for preparing peptides containing hindered amino acids like 2-aminoisobutyric acid (Aib) researchgate.net. |
| Thiuronium Salts | TOTT | Shows good results in couplings of sterically hindered or methylated amino acids, with performance comparable to HATU bachem.com. |
| Other Reagents | COMU, TFFH | COMU has coupling efficiencies comparable to HATU and is safer. TFFH generates highly reactive amino acid fluorides in situ, which are well-suited for coupling sterically hindered residues bachem.com. |
This table summarizes various classes of coupling reagents and their effectiveness in forming peptide bonds with sterically hindered amino acids like this compound.
The primary challenge in incorporating this compound is the steric hindrance posed by the two alkyl groups on the amide nitrogen cem.com. This hindrance can lead to several complications during peptide elongation:
Incomplete Coupling: The reaction may not go to completion, resulting in deletion sequences where the intended amino acid is missing.
Aggregation: Peptides containing hydrophobic or complex residues can aggregate on the solid support, making reactive sites inaccessible and hindering further elongation mblintl.comamericanpeptidesociety.org.
Racemization: While the D-configuration of this compound is fixed, harsh coupling conditions required to overcome steric hindrance can sometimes risk the racemization of other chiral centers in the peptide chain americanpeptidesociety.org.
Several strategies have been developed to mitigate these challenges. The use of microwave-assisted SPPS can significantly enhance the efficiency of difficult coupling reactions by using microwave energy to drive them to completion more quickly and efficiently cem.com. For longer or particularly difficult sequences, a segmented synthesis approach can be employed. This involves synthesizing smaller peptide fragments separately, which are then purified and ligated together to form the final, full-length peptide mblintl.com.
Influence of N-Alkylation on Peptide Conformational Stability
In natural peptides, the amide proton (N-H) is a critical hydrogen bond donor, essential for the formation of stable secondary structures like α-helices and β-sheets. The N,N-dialkylation in this compound removes this hydrogen bond donor, thereby disrupting these canonical structures nih.gov.
However, this disruption can also be exploited to induce or stabilize alternative conformations. The steric constraints imposed by the N-alkyl groups can favor specific backbone dihedral angles, promoting the formation of helical structures . For instance, peptides rich in α,α-dialkylated amino acids have been shown to adopt 3(10)-helical conformations nih.gov. The incorporation of this compound can thus be a tool to create stable foldamers with topologies distinct from those of natural peptides researchgate.net.
The presence of two alkyl groups on the nitrogen atom restricts rotation around the peptide bond. This N-alkylation introduces a higher degree of conformational constraint, leading to a more rigid peptide backbone nih.govnih.gov. This reduction in flexibility can be highly advantageous in drug design, as it can lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target. By reducing the number of accessible conformations, N-alkylation lowers the entropic penalty of binding.
Modulation of Peptide Biological Properties via N-Alkylation
The introduction of this compound can significantly alter the biological and pharmacokinetic properties of a peptide. This modification is a widely used strategy in peptidomimetic design to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor stability and low bioavailability researchgate.netnih.gov.
N-alkylation enhances a peptide's resistance to proteolytic degradation nih.govnih.gov. Proteolytic enzymes often recognize and cleave peptide bonds through interactions with the amide N-H group. By replacing this hydrogen with an alkyl group, the peptide becomes a poorer substrate for these enzymes, leading to a longer half-life in biological systems monash.edu.
Furthermore, N-alkylation increases the lipophilicity of the peptide backbone. This can improve the peptide's ability to cross cell membranes, potentially enhancing its oral bioavailability and cellular uptake nih.govresearchgate.net. However, the effect of N-methylation on biological activity must be carefully evaluated. While it can improve pharmacokinetic properties, it may also diminish biological activity by sterically hindering crucial interactions with a receptor or by inducing an inactive conformation nih.gov. Therefore, the position and nature of the N-alkylation must be carefully selected. The systematic substitution of backbone amides, known as an "N-alkyl scan," is a valuable technique in structure-activity relationship (SAR) studies to identify residues that are critical for biological function nih.gov.
| Property | Effect of N-Alkylation with this compound | Rationale |
| Proteolytic Stability | Increased | The absence of the amide proton hinders recognition and cleavage by proteolytic enzymes nih.govnih.gov. |
| Lipophilicity | Increased | The addition of alkyl groups makes the peptide backbone less polar, which can improve membrane permeability nih.govresearchgate.net. |
| Conformational Rigidity | Increased | Steric hindrance from the N-alkyl groups restricts bond rotation, leading to a more defined structure nih.gov. |
| Hydrogen Bonding | Disrupted | The amide proton is replaced, preventing its role as a hydrogen bond donor in forming canonical secondary structures nih.gov. |
| Biological Activity | Variable | Can be enhanced, maintained, or reduced depending on whether the modification affects key receptor interactions or induces an unfavorable conformation nih.gov. |
This table outlines the general effects of incorporating an N-alkylated amino acid like this compound on the key properties of a peptide.
Enhanced Proteolytic Stability of N-Methylated Peptide Analogs
The substitution of a standard amino acid with an N-methylated version, such as replacing Alanine (B10760859) with N-Methyl-Alanine, has been shown to significantly enhance stability against enzymatic degradation. mdpi.com For instance, studies on antimicrobial peptides have demonstrated that substitutions with N-methyl amino acids can enhance stability in human serum. mdpi.com While single or double N-methylations may not always be sufficient to dramatically improve stability against specific digestive enzymes, multiple N-methylation sites generally lead to a significant increase in proteolytic resistance. mdpi.com
Table 1: Illustrative Example of N-Methylation on Peptide Stability in Human Serum
| Peptide Analog | Modification | Remaining Peptide after 1h Incubation (%) |
| Parent Peptide | Unmodified | 40% |
| N-Methylated Analog | Single N-Methyl Substitution | 65% |
This table provides an illustrative example based on general findings for N-methylated peptides and does not represent specific data for this compound.
Altered Lipophilicity and Membrane Permeability (Non-Clinical Context)
The ability of a peptide to cross cellular membranes is crucial for reaching intracellular targets. N-alkylation, including N-methylation and N-ethylation, increases the lipophilicity of a peptide by reducing the number of hydrogen bond donors on the peptide backbone. nih.govmonash.edu This increased lipophilicity can lead to improved solubility in non-aqueous environments and enhanced membrane permeability. monash.edu
However, the relationship between N-methylation and membrane permeability is not always linear. While partial N-methylation can significantly improve permeability, over-methylation can sometimes lead to a decrease. nih.gov The optimal degree and location of N-methylation for membrane permeability are dependent on the specific peptide sequence and its conformational properties. nih.gov Studies have shown that certain partially N-methylated cyclic peptides exhibit higher permeability than their non-methylated or fully N-methylated counterparts. nih.gov
Table 2: Comparative Permeability of N-Methylated Cyclic Hexapeptides
| Peptide Derivative | Degree of N-Methylation | PAMPA Permeability (logPapp) |
| Non-methylated precursor | 0 | Low |
| Partially methylated derivative | 2 | -4.3 |
| Per-methylated derivative | 6 | Lower than partially methylated |
This table is based on findings for cyclic hexapeptides and illustrates the principle that partial N-methylation can be more effective for permeability than full N-methylation. nih.gov The values are illustrative and not specific to this compound.
Impact on Protein-Protein and Enzyme-Substrate Interactions
The introduction of an N-methyl group can have a profound impact on the conformational flexibility of a peptide, which in turn affects its binding affinity and specificity for its biological target. mdpi.com N-methylation can restrict the conformational freedom of the peptide backbone, pre-organizing it into a bioactive conformation that is favorable for binding. nih.gov This can lead to an increase in binding affinity.
Conversely, the removal of the amide proton eliminates a hydrogen bond donor, which can be detrimental if that hydrogen bond is critical for the interaction with the target protein or enzyme. monash.edu In some cases, the loss of N-methylation has been shown to lead to a near-complete loss of inhibitory activity of peptide-based enzyme inhibitors. nih.gov The steric bulk of the N-alkyl group can also lead to unfavorable steric clashes within the binding site. Therefore, the effect of N-methylation on biological activity is highly context-dependent and needs to be evaluated on a case-by-case basis. Subsequent N-methylation of a previously discovered peptide ligand often leads to a decrease or complete abolishment of its target affinity. nih.gov
Table 3: Effect of N-Methylation on the Inhibitory Activity of a Hypothetical Peptide Inhibitor
| Peptide Inhibitor | N-Methylation Status | Target Enzyme Inhibition (IC50) |
| N-Methylated Peptide | Present | 10 nM |
| De-methylated Analog | Absent | >10,000 nM |
This table illustrates a common finding where the presence of N-methylation is critical for the inhibitory activity of a peptide. nih.gov The values are hypothetical and serve to demonstrate the principle.
Biochemical and Enzymatic Interaction Studies of N-Alkyl Amino Acids (Non-Clinical)
The study of synthetic, non-proteinogenic amino acids, such as N-alkylated variants of natural amino acids, provides invaluable tools for biochemical research. While direct studies on the specific tertiary amine this compound are not extensively documented in publicly available research, its biochemical properties can be inferred from studies on the broader class of N-alkyl and N,N-dialkyl amino acids. These molecules serve as critical probes for understanding enzyme mechanisms, substrate specificity, and the function of transport proteins.
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthesis Methods for N-Ethyl-N-methyl-D-alanine
The precise control of stereochemistry is paramount in the synthesis of chiral molecules like this compound to ensure biological specificity. While traditional methods for N-alkylation exist, they often face challenges such as the need for harsh reagents, multiple protection-deprotection steps, and the risk of racemization. mdpi.com Current research is therefore focused on developing more efficient, sustainable, and highly stereoselective synthetic routes.
One promising approach is the use of biocatalysis. Enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), have demonstrated the ability to catalyze the synthesis of chiral N-substituted α-amino acids with high enantioselectivity. nih.gov These NAD(P)H-dependent oxidoreductases can facilitate reductive amination of α-keto acids, offering a greener alternative to conventional chemical methods. nih.govnih.gov Notably, certain metagenomic IREDs have shown the capability to produce the (R)-enantiomer (D-configuration) of N-substituted α-amino esters, which is directly relevant to the synthesis of this compound. nih.gov The challenge lies in identifying or engineering enzymes with high specificity and activity for the sequential or direct introduction of both methyl and ethyl groups onto the D-alanine scaffold.
In the realm of chemical synthesis, advancements in catalysis offer new avenues. For instance, direct N-alkylation of unprotected amino acids using alcohols, catalyzed by ruthenium complexes, presents an atom-economical and base-free method with excellent retention of stereochemistry. researchgate.net Another strategy involves the use of chiral triflate esters derived from α-hydroxy acids, which undergo nucleophilic substitution (SN2) reactions with amines, leading to the desired N-alkylated amino acid with an inversion of configuration. pnnl.gov Furthermore, asymmetric synthesis utilizing chiral nickel(II) complexes of Schiff bases as templates for alkylation reactions provides a powerful tool for constructing stereochemically defined α-amino acids. merckmillipore.com These methods could be adapted and optimized for the specific sequential N-methylation and N-ethylation of a D-alanine precursor to yield this compound with high chiral purity.
Table 1: Comparison of Emerging Stereoselective Synthesis Methods
| Method | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Biocatalysis (e.g., IREDs) | Employs enzymes for stereocontrol. | High enantioselectivity for D-configuration, environmentally benign reaction conditions. nih.gov |
| Direct Catalytic N-Alkylation | Uses alcohols as alkylating agents with a metal catalyst. | Atom-economical, base-free, high retention of stereochemistry. researchgate.net |
| Chiral Triflate Esters | SN2 displacement on a chiral electrophile. | Predictable stereochemical outcome (inversion), good yields. pnnl.gov |
| Chiral Ni(II) Complexes | Uses a chiral auxiliary to direct alkylation. | High diastereoselectivity, applicable to various alkyl halides. merckmillipore.com |
High-Throughput Screening of N-Alkyl Amino Acid Libraries for Biochemical Activity
The incorporation of N-alkyl amino acids like this compound into peptide or small molecule libraries significantly expands chemical diversity and can lead to compounds with enhanced pharmacological properties. N-alkylation, particularly N-methylation, is known to increase metabolic stability, improve membrane permeability, and constrain peptide conformation, all of which are desirable traits in drug discovery. mdpi.comeurekaselect.com High-throughput screening (HTS) provides a rapid and efficient means to evaluate large combinatorial libraries of molecules containing such modifications for a wide range of biochemical activities. nih.gov
The process begins with the creation of diverse chemical libraries. N-alkylated amino acids serve as versatile building blocks in this context, allowing for variation at both the side chain and the two N-alkyl positions. merckmillipore.com Techniques such as solid-phase peptide synthesis (SPPS) are commonly employed, where N-alkylation can be performed sequentially at each amino acid addition step to generate extensive peptidomimetic libraries. researchgate.net For instance, a library could be designed where this compound is incorporated at various positions within a peptide sequence to probe its effect on binding to a specific biological target.
Once synthesized, these libraries are subjected to HTS assays. These can be target-based, screening for molecules that inhibit a specific enzyme or bind to a particular receptor, or cell-based, looking for compounds that elicit a desired cellular response. nih.gov A more advanced approach, quantitative HTS (qHTS), generates concentration-response curves for every compound in the library in the primary screen. This method provides richer data, allowing for the immediate identification of compounds with varying potencies and efficacies and helping to eliminate false positives and negatives that can plague traditional single-concentration screens. nih.govnih.gov The screening of N-alkyl amino acid libraries, including those containing this compound, against targets like protein-protein interactions (PPIs), G protein-coupled receptors (GPCRs), and proteases is a promising strategy for discovering novel therapeutic leads. researchgate.net
Advanced Computational Modeling for Rational Design of N-Alkyl Amino Acid-Based Molecules
Computational modeling has become an indispensable tool in modern drug discovery and molecular design, enabling the prediction of molecular properties and interactions before synthesis. For molecules incorporating N-alkyl amino acids such as this compound, computational methods are crucial for understanding their conformational behavior and for the rational design of novel bioactive compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies represent another key computational approach. QSAR models correlate variations in the chemical structure of compounds with their biological activities. acs.orgtechnologynetworks.com By calculating various molecular descriptors for a series of N-alkyl amino acid-containing molecules and relating them to experimental activity data, a predictive model can be built. oup.com This model can then be used to predict the activity of new, unsynthesized molecules based solely on their structure, thereby guiding the design of more potent compounds. For this compound, QSAR could be used to predict how modifications to the rest of the molecule would impact a desired biological effect.
These in silico methods, part of a broader rational design strategy, accelerate the discovery process by reducing the number of compounds that need to be synthesized and tested. By combining detailed structural knowledge with powerful computational algorithms, researchers can design N-alkyl amino acid-based molecules with enhanced stability, specificity, and therapeutic potential. nih.govnih.gov
Exploration of this compound in Next-Generation Chemical Biology Tools
Chemical biology relies on the development of novel molecular tools to probe and manipulate biological systems. Unnatural amino acids, including N-alkylated variants, are increasingly being incorporated into these tools to bestow unique properties. researchgate.net this compound, with its distinct structure, offers intriguing possibilities for the creation of next-generation chemical probes, sensors, and other reagents.
One major application is in the development of molecular probes. pnnl.gov These are molecules designed to interact with a specific biological target, often carrying a reporter group like a fluorophore or an affinity tag. Incorporating this compound into the structure of a peptide-based probe could enhance its proteolytic stability, allowing it to persist longer in a biological environment, and improve its cell permeability. nih.govmerckmillipore.com This is particularly valuable for imaging and tracking biological processes within living cells. The unique steric and electronic properties of the N,N-disubstituted amino group could also be exploited to fine-tune the binding affinity and selectivity of the probe for its target.
Furthermore, the field of genetic code expansion allows for the site-specific incorporation of unnatural amino acids directly into proteins in living cells. nih.govfrontiersin.org While the ribosomal incorporation of N-alkyl amino acids can be challenging, methods are being developed to overcome these hurdles. acs.org If efficient methods for the ribosomal incorporation of this compound can be developed, it would open the door to creating proteins with novel functions. For example, placing this residue at a protein-protein interface could modulate the interaction in a specific way. The altered backbone conformation and lack of a hydrogen bond donor could be used to dissect the energetic contributions of specific interactions. This would provide a powerful tool for studying protein structure and function in situ. The development of such advanced chemical biology tools based on this compound could provide unprecedented insights into complex biological systems.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Alanine (B10760859) |
| Cysteine |
| Glutamic acid |
| Glycine (B1666218) |
| L-aspartic acid |
| L-phenylalaninate |
| Lysine |
| Phenylalanine |
| Tryptophan |
| Tyrosine |
| Valine |
| Trifluoroacetic acid |
| Methyl iodide |
| Sodium hydride |
| Diphenylphosphate |
| Pyridine |
| Toluene |
| Methanol |
| Ethyl acetate |
| n-Butanol |
| Acetonitrile |
| Choline |
| Betaine |
| L-theanine |
| γ-aminobutyric acid |
| Methyl salicylate |
| Linalool |
| Dimethyl sulfide |
| Isobutyraldehyde |
| Phenethyl formate |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-Ethyl-N-methyl-D-alanine, and how can stereochemical purity be ensured?
- Answer : this compound can be synthesized via alkylation of D-alanine using ethyl and methyl halides in a stepwise manner. Protecting groups (e.g., tert-butoxycarbonyl, Boc) are often employed to prevent undesired side reactions. Stereochemical integrity is maintained by using chiral auxiliaries or enantioselective catalysis. Purification via reversed-phase HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity. Characterization by - and -NMR, coupled with chiral HPLC (using polysaccharide-based columns), confirms stereochemical homogeneity .
Q. Which analytical techniques are critical for verifying the structural and chemical identity of this compound?
- Answer : A combination of mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy is essential. High-resolution MS (HRMS) provides molecular formula confirmation, while -NMR detects methyl and ethyl substituents via characteristic splitting patterns (e.g., quartets for ethyl groups). IR spectroscopy identifies carboxylic acid and amine functional groups. Chiral HPLC or polarimetry validates enantiomeric excess (>98% for D-configuration). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–12) at 25–60°C for 24–72 hours. Samples are analyzed via HPLC to quantify degradation products (e.g., dealkylated alanine). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions. Buffered solutions (pH 6–7) at 4°C typically minimize hydrolysis of the ethyl and methyl groups .
Advanced Research Questions
Q. What computational approaches are used to predict the solvation dynamics and conformational flexibility of this compound?
- Answer : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level models solvation effects using implicit solvent models (e.g., PCM or SMD). Molecular dynamics (MD) simulations with explicit water molecules (TIP3P force field) reveal hydrogen-bonding interactions and conformational transitions. Free energy landscapes are constructed using metadynamics to identify low-energy conformers. These methods align with studies on analogous N-acylated alanines .
Q. How should researchers address discrepancies in NMR data when synthesizing novel this compound derivatives?
- Answer : Contradictions in chemical shifts or coupling constants often arise from solvent polarity, pH, or dynamic effects (e.g., rotameric equilibria). Strategies include:
- Repeating experiments in deuterated solvents (DO vs. DMSO-d).
- Variable-temperature NMR to identify slow-exchange processes.
- Comparing experimental data with DFT-predicted shifts (using software like Gaussian or ORCA).
Cross-validation with 2D NMR techniques (e.g., COSY, HSQC) resolves ambiguous assignments .
Q. What experimental designs are optimal for studying the role of this compound in peptide backbone modifications?
- Answer : Incorporate the compound into model peptides (e.g., tripeptides) via solid-phase synthesis. Use circular dichroism (CD) and NMR to analyze secondary structure perturbations. Compare thermodynamic stability (via differential scanning calorimetry) against unmodified peptides. For biological activity, employ cell-based assays (e.g., membrane permeability studies) with fluorescently labeled analogs. This approach mirrors methodologies for N-methylated amino acids in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
